NN-DNJ;Nonyl-DNJ

Description

Contextualization within Iminosugar Research

N-Nonyl-Deoxynojirimycin (NN-DNJ) is a synthetic derivative of 1-deoxynojirimycin (B1663644) (DNJ), a naturally occurring iminosugar. mdpi.com Iminosugars are carbohydrate analogs where a nitrogen atom replaces the oxygen in the ring structure. wikipedia.org This structural modification makes them potent inhibitors of glycosidases, enzymes that process carbohydrates. mdpi.comresearchgate.net The parent compound, DNJ, was first isolated from mulberry plants in 1976. wikipedia.orgresearchgate.net The addition of an N-alkyl chain, such as the nine-carbon chain in NN-DNJ, significantly enhances the lipophilicity and, in many cases, the biological activity of the molecule compared to the parent DNJ. nih.govnih.gov This modification has been a key strategy in developing more potent iminosugar-based inhibitors for research purposes. nih.gov

Historical Perspectives on NN-DNJ Investigations

Following the discovery of DNJ and its inhibitory effects on glucosidases, researchers began to synthesize and evaluate various N-alkylated derivatives to improve their potency and cellular uptake. mdpi.comnih.gov Early studies demonstrated that increasing the length of the N-alkyl side chain could dramatically increase antiviral activity. nih.govresearchgate.net Research showed that NN-DNJ was significantly more potent in inhibiting viruses like Hepatitis B virus (HBV) and Bovine Viral Diarrhea Virus (BVDV) than the non-alkylated DNJ or the shorter-chain N-butyl-deoxynojirimycin (NB-DNJ). nih.govnih.gov This discovery positioned NN-DNJ as a valuable tool for studying the role of host glucosidases in viral replication and for exploring substrate reduction therapy in metabolic diseases.

Overview of Core Research Areas for NN-DNJ

The academic investigation of NN-DNJ is concentrated in a few key areas, primarily driven by its mechanisms of enzyme inhibition. The main fields of study include:

Antiviral Research : A significant body of research focuses on NN-DNJ's ability to inhibit the replication of a broad spectrum of enveloped viruses, including Hepatitis B and C viruses, Dengue virus, and Japanese Encephalitis Virus. nih.govnih.govnih.gov

Metabolic Disorders : NN-DNJ is studied for its potential role in managing lysosomal storage disorders, most notably Gaucher disease, where it is investigated as both an inhibitor of glucosylceramide synthesis and as a chemical chaperone. pnas.orgnih.gov

Entomology : The compound has also been examined for its insecticidal properties, particularly against phloem-feeding insects. nih.govmedchemexpress.com

Structure

3D Structure

Properties

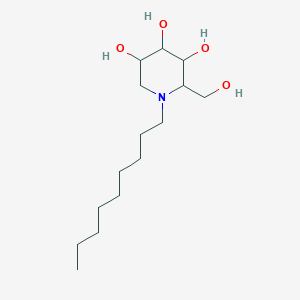

IUPAC Name |

2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzyme Inhibition Profiles and Mechanisms

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Iminosugars like NN-DNJ are structural mimics of the transition state of this reaction, allowing them to act as competitive inhibitors. nih.gov

The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER), is crucial for the proper folding of many glycoproteins. This process involves the sequential trimming of glucose residues from a precursor oligosaccharide by ER α-glucosidases I and II. Inhibition of these enzymes leads to glycoprotein (B1211001) misfolding. While specific inhibitory constants (IC₅₀) for NN-DNJ against isolated α-glucosidase I and II are not detailed in the provided research, studies on related compounds provide context. Deoxynojirimycin (dNM) treatment has been shown to inhibit the trimming process, likely through interaction with glucosidase I and/or II. nih.gov Furthermore, N-alkylated DNJ derivatives are known to be potent inhibitors of these enzymes, disrupting the morphogenesis of a wide range of enveloped viruses that rely on this host-cell machinery. nih.govacs.org The length of the N-alkyl chain is a critical determinant of the inhibitory activity and selectivity against ER α-glucosidases. acs.org

NN-DNJ has been identified as a potent inhibitor of α-1,6-glucosidase. Research has demonstrated its ability to inhibit this enzyme with a half-maximal inhibitory concentration (IC₅₀) of 8.4 µM. medchemexpress.com This inhibition of glycogen-debranching enzymes contributes to a reduced rate of oligosaccharide breakdown. nih.gov

Acid β-glucosidase (also known as glucocerebrosidase or GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide. nih.govresearchgate.net NN-DNJ is a known inhibitor of this enzyme. Crystal structure analysis has revealed that NN-DNJ binds directly within the active site of recombinant human GBA. nih.govproteopedia.org The iminosugar portion of the molecule forms hydrogen bonds with the side chains of key active site residues, while the nonyl alkyl chain is oriented towards the entrance of the active site, where it engages in hydrophobic interactions. nih.govproteopedia.org This binding mode is similar to that of the related inhibitor N-butyldeoxynojirimycin (NB-DNJ). proteopedia.org

| Enzyme Target | Inhibitor | IC₅₀ (µM) | Notes |

| Acid α-Glucosidase | NN-DNJ | 0.42 medchemexpress.com | |

| α-1,6-Glucosidase | NN-DNJ | 8.4 medchemexpress.com |

The inhibitory activity of N-alkylated deoxynojirimycin derivatives extends to other glycosidases, with the degree of inhibition often correlating with the length of the alkyl chain. semanticscholar.org In studies on α-glucosidase from various insect species, the inhibitory pattern depends on the hydrophobicity of the iminosugar. While the hydrophilic DNJ is a more potent inhibitor of α-glucosidase from the whitefly Bemisia tabaci, enzymes from the aphids Myzus persicae and Aphis gossypii were more sensitive to the hydrophobic iminosugars, including NN-DNJ. nih.gov The inhibition was determined to be competitive in nature. nih.gov Furthermore, research on a non-lysosomal glucosylceramidase showed that the inhibitory capacity of N-alkyl derivatives of deoxynojirimycin increased with the length of the alkyl chain. semanticscholar.org

Glycosphingolipid Biosynthesis Inhibition

NN-DNJ also modulates the biosynthesis of glycosphingolipids, a class of lipids containing a carbohydrate moiety.

The Chemical Compound NN-DNJ (N-nonyl-deoxynojirimycin): A Review of Its Biochemical Interactions

N-nonyl-deoxynojirimycin (NN-DNJ) is an alkylated iminosugar derivative of deoxynojirimycin (DNJ). Its unique structural properties, particularly the presence of a nine-carbon alkyl chain, confer specific biochemical activities that have been the subject of scientific investigation. This article focuses exclusively on the enzymatic inhibition profiles, modulation of glycogen (B147801) metabolism, and cholinesterase inhibition associated with NN-DNJ.

Applications in Academic Research

Antiviral Research

The primary antiviral mechanism of NN-DNJ is the inhibition of host ER α-glucosidases, which affects a wide range of enveloped viruses that rely on this pathway for their glycoprotein (B1211001) maturation. nih.gov

NN-DNJ has demonstrated significant antiviral activity against hepatitis viruses in preclinical studies. Research using Bovine Viral Diarrhea Virus (BVDV) as a surrogate for the hard-to-culture Hepatitis C Virus (HCV) found that NN-DNJ potently inhibits the secretion of infectious virions. nih.govresearchgate.net It was found to be more effective than its shorter-chain analog, NB-DNJ. nih.gov This effect is linked to the disruption of the folding of viral envelope glycoproteins. nih.gov Furthermore, studies have shown that NN-DNJ has a preferential uptake and prolonged retention in the liver, the primary site of hepatitis virus replication. nih.gov Some research also points to a glucosidase-independent mechanism against HCV, where NN-DNJ may inhibit the formation of the p7 viroporin ion channel. nih.gov

Table 1: Comparative Antiviral Activity of Iminosugars against BVDV and HBV

| Compound | BVDV IC₅₀ (µM) | HBV IC₅₀ (µM) |

|---|---|---|

| NN-DNJ | 2.5 medchemexpress.com | 8 researchgate.net |

| NB-DNJ | >50 nih.gov | >500 researchgate.net |

| DNJ | >5000 researchgate.net | >5000 researchgate.net |

This table provides an interactive comparison of the 50% inhibitory concentration (IC₅₀) of different iminosugars against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis B Virus (HBV) in cell culture assays.

NN-DNJ has been investigated for its activity against several members of the Flaviviridae family. It effectively inhibits the production of infectious Dengue virus (DENV) and Japanese Encephalitis Virus (JEV) in cell culture. nih.govnih.gov The mechanism involves the inhibition of ER α-glucosidases, which prevents the proper processing of viral N-linked glycoproteins such as E, prM, and NS1, leading to reduced viral secretion and infectivity. nih.gov In a study using primary human macrophages, derivatization of DNJ to NN-DNJ resulted in a 246-fold enhancement of antiviral activity against DENV. plos.org

Table 2: Research Findings on NN-DNJ against Flaviviruses

| Virus | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Dengue Virus (DENV) | Primary human macrophages | NN-DNJ showed a 246-fold enhancement in antiviral activity compared to DNJ. | plos.org |

| Dengue Virus (DENV) | Immature Dendritic Cells | Dose-dependently reduced secretion of infectious virus. | nih.gov |

| Japanese Encephalitis Virus (JEV) | BHK-21 cells | Inhibited the production of infectious JEV. | nih.gov |

| Kunjin Virus (KUNV) | Vero cells | 100 μM of NN-DNJ reduced infectious particle secretion by over 1000-fold. | nih.gov |

This interactive table summarizes key research findings from studies investigating the antiviral effects of NN-DNJ on various flaviviruses.

Metabolic Disorders

Gaucher disease is a lysosomal storage disorder resulting from a deficiency of the enzyme acid β-glucosidase (GCase), which leads to the accumulation of its substrate, glucosylceramide. pnas.orgnih.gov NN-DNJ is studied in this context for two distinct therapeutic strategies. Firstly, as an inhibitor of glucosylceramide synthase, it can reduce the amount of substrate produced (Substrate Reduction Therapy). nih.gov Secondly, and more uniquely, it has been investigated as a "pharmacological chaperone". pnas.org At sub-inhibitory concentrations, NN-DNJ can bind to the active site of certain mutant forms of GCase (such as N370S, the most common mutation) within the ER. pnas.orgnih.gov This binding stabilizes the protein, allowing it to fold correctly and be trafficked to the lysosome, thereby increasing the residual enzyme activity in the cell. pnas.org For instance, adding 10 μM of NN-DNJ to fibroblast cultures with the N370S mutation led to a two-fold increase in GCase activity. pnas.org

Table 3: Effect of NN-DNJ on GCase Activity in Gaucher Disease Fibroblasts (N370S)

| NN-DNJ Concentration | Fold Increase in GCase Activity | Duration of Treatment | Reference |

|---|---|---|---|

| 5 µM | ~1.65x | 5 days | pnas.org |

This interactive table shows the dose-dependent effect of NN-DNJ in enhancing the activity of the mutant N370S β-glucosidase enzyme in patient-derived fibroblasts.

The principles of pharmacological chaperoning and modulating protein processing have led to the investigation of iminosugars in other protein misfolding diseases, such as cystic fibrosis (CF). nih.govresearchgate.net CF is caused by mutations in the CFTR gene, with the F508del mutation being the most common, leading to a misfolded protein that is retained in the ER and degraded. researchgate.net Research has explored whether iminosugars, by inhibiting ER glucosidases, could prevent the interaction between the misfolded CFTR protein and calnexin, thereby rescuing it from degradation and allowing its transport to the cell membrane. researchgate.net While much of the research in this specific area has focused on the related compound NB-DNJ (Miglustat), it establishes a rationale for exploring other iminosugars like NN-DNJ in similar research contexts. researchgate.net

Pharmacological Chaperone Activity Preclinical Studies

Enhancement of Lysosomal Enzyme Activity

Beta-Glucocerebrosidase (GBA) for Gaucher Disease Models

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA gene, which leads to deficient activity of the enzyme beta-glucocerebrosidase (GBA) and accumulation of its substrate, glucosylceramide. nih.govpnas.org NN-DNJ has been investigated for its ability to rescue the function of certain mutant forms of GBA. nih.govacs.org

Mutant Enzyme Stabilization and Activity Restoration (e.g., N370S Variant)

The N370S mutation is the most common variant associated with Gaucher disease. nih.govpnas.org Preclinical studies in fibroblast cell cultures derived from patients with this mutation have shown that NN-DNJ can significantly enhance GBA activity. Incubation with a 10 µM concentration of NN-DNJ for nine days resulted in a two-fold increase in the activity of the N370S mutant GBA. nih.govpnas.orgresearchgate.net This enhanced activity was observed to persist for at least six days after the chaperone was removed from the culture medium. nih.govresearchgate.net

NN-DNJ also increases the activity of the wild-type (WT) GBA enzyme, with studies showing a 1.2-fold increase in activity in WT fibroblasts. nih.gov However, its chaperone activity is not universal across all GBA mutations; it has been shown to be ineffective at enhancing the intracellular activity of the L444P variant, another mutation causing Gaucher disease. nih.govresearchgate.net In vitro experiments demonstrated that NN-DNJ stabilizes the WT enzyme against thermal denaturation in a dose-dependent manner. nih.govpnas.org An enzyme incubated with 100 µM NN-DNJ retained twice as much activity as an untreated enzyme after one hour at 48°C. pnas.org

| GBA Variant | Cell Type | NN-DNJ Concentration | Observed Effect on Activity | Source |

|---|---|---|---|---|

| N370S | Gaucher Patient Fibroblasts | 10 µM | ~2-fold increase | nih.govpnas.org |

| Wild-Type (WT) | Fibroblasts | Subinhibitory | ~1.2-fold increase | nih.gov |

| Wild-Type (WT) | Isolated Enzyme (in vitro) | 100 µM | 2-fold higher retention of activity vs. untreated after heat stress | pnas.org |

| L444P | Gaucher Patient Fibroblasts | Not specified | No enhancement; inhibition observed | nih.govresearchgate.net |

Mechanisms of Protein Stabilization and Trafficking

The chaperone activity of NN-DNJ is rooted in its ability to bind to the active site of the GBA enzyme. nih.govresearchgate.net It is proposed that NN-DNJ binds to the misfolded GBA enzyme within the neutral pH environment of the endoplasmic reticulum (ER). nih.govresearchgate.net This binding stabilizes the protein's conformation, preventing its premature degradation and allowing it to be correctly trafficked through the Golgi apparatus to the lysosomes. nih.govpnas.orgresearchgate.net

Crystal structure analysis has provided insight into this interaction, revealing that both N-butyl-deoxynojirimycin (NB-DNJ) and NN-DNJ bind directly at the GBA active site. nih.govresearchgate.netproteopedia.org The imino sugar portion of the molecule forms hydrogen bonds with active site residues, while the N-nonyl alkyl chain orients toward the entrance of the active site, engaging in hydrophobic interactions. nih.govresearchgate.netproteopedia.org This active site occupancy is thought to rigidify the enzyme's structure, contributing to its stability. nih.gov Once the stabilized enzyme reaches the acidic environment of the lysosome, the chaperone is expected to dissociate, allowing the now correctly folded enzyme to catabolize its substrate.

Alpha-Glucosidase (GAA) for Pompe Disease Models

Pompe disease is a metabolic myopathy caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen (B147801). nih.govnih.gov While various iminosugars have been studied as potential chaperones for GAA, NN-DNJ has been identified primarily as a potent inhibitor of the enzyme. nih.govnih.gov

In vitro studies have confirmed that N-alkylated DNJ compounds, including NN-DNJ, are potent inhibitors of acid alpha-glucosidase. nih.gov One study established a Ki (inhibition constant) value of 0.49 µM for NN-DNJ against GAA, highlighting its strong inhibitory effect. nih.gov Furthermore, in a study focused on GBA chaperoning in N370S Gaucher fibroblasts, the addition of 10 µM NN-DNJ was found to concurrently lower the activity of lysosomal alpha-glucosidase by 50%. researchgate.net This demonstrates a significant lack of selectivity and suggests that while NN-DNJ may be a chaperone for GBA, it acts as a strong inhibitor for GAA, potentially limiting its therapeutic applicability for Pompe disease. nih.govresearchgate.net

| Compound | Inhibition Constant (Ki) | Source |

|---|---|---|

| Deoxynojirimycin (DNJ) | 0.25 µM | nih.gov |

| NN-DNJ | 0.49 µM | nih.gov |

| Castanospermine | 0.68 µM | nih.gov |

Discrepancy between In Vitro Inhibition and Cellular Chaperone Activity Findings

A critical aspect of NN-DNJ's function as a pharmacological chaperone for GBA is the apparent contradiction between its role as an enzyme inhibitor and its ability to increase net enzyme activity in a cellular context. nih.govnih.gov NN-DNJ is a competitive inhibitor that binds to the GBA active site. nih.govresearchgate.net However, its chaperoning effect is achieved at sub-inhibitory concentrations. nih.govpnas.orgresearchgate.net

The therapeutic mechanism relies on a concentration- and location-dependent effect. At low micromolar concentrations (e.g., 10 µM), NN-DNJ binds to and stabilizes nascent GBA mutants in the neutral pH of the ER, facilitating their successful trafficking to the lysosome. nih.govresearchgate.net Upon arrival in the acidic lysosomal compartment, the affinity of the chaperone for the enzyme is reduced, leading to its dissociation. This allows the rescued enzyme to engage with its natural substrate, glucosylceramide. At higher concentrations, NN-DNJ would act as a conventional inhibitor, occupying the active site of the enzyme within the lysosome and blocking substrate breakdown. nih.gov Therefore, the ability of NN-DNJ to increase GBA activity is a carefully balanced act, effective only in a narrow concentration range where the chaperone effect outweighs the inhibitory effect. nih.govnih.gov

Structure Activity Relationships Sar and Derivative Design

Influence of N-Alkylation and Alkyl Chain Length

The addition of an alkyl chain to the nitrogen atom of the deoxynojirimycin piperidine (B6355638) ring is a critical modification that significantly influences its biological activity. The length of this N-alkyl chain is a key determinant of the compound's potency and selectivity.

N-alkylation of DNJ, particularly with longer alkyl chains, has been shown to dramatically enhance its inhibitory effect on certain enzymes. NN-DNJ is a potent inhibitor of acid α-glucosidase with a reported IC50 value of 0.42 μM, and it also inhibits α-1,6-glucosidase with an IC50 of 8.4 μM medchemexpress.com. The nine-carbon chain of NN-DNJ appears to provide a favorable hydrophobic interaction with the target enzymes.

Studies on a series of N-alkyl-DNJ derivatives have demonstrated that inhibitory activities are highly dependent on the length of the alkyl chain nih.gov. While a direct, linear correlation is not always observed, a general trend indicates that increasing the chain length from shorter chains (like butyl) to longer chains (like nonyl) enhances inhibitory potency against specific glucosidases. For instance, α-1-C-nonyl-1-deoxynojirimycin was found to be a potent inhibitor of intestinal isomaltase, with an IC50 of 3.5 nM, which was 25 times more potent than its C8 homologue researchgate.net. This highlights the significant impact of a single additional carbon in the alkyl chain. The affinity of N-alkyl-DNJ derivatives for α- and β-glucosidases can be attributed to the enzyme's active site possessing a lipophilic pocket that accommodates the alkyl chain researchgate.net.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| NN-DNJ | Acid α-glucosidase | 0.42 μM |

| NN-DNJ | α-1,6-glucosidase | 8.4 μM |

| α-1-C-nonyl-1-deoxynojirimycin | Intestinal isomaltase | 3.5 nM |

The length of the N-alkyl chain is a critical factor in the antiviral activity of DNJ derivatives. Longer alkyl chains, such as the nonyl group in NN-DNJ, have been shown to dramatically improve antiviral efficacy, with EC50 values in the low micromolar range plos.org. For example, against the bovine viral diarrhea virus (BVDV), NN-DNJ exhibits an IC50 of 2.5 μM medchemexpress.com. The enhancement of antiviral activity for NN-DNJ can be substantial, with one study reporting a 246-fold increase in activity against Dengue virus (DENV) compared to the parent DNJ compound researchgate.netplos.org.

However, this increased potency is often accompanied by increased cytotoxicity plos.org. The hydrophobic nature of the long alkyl chain, while beneficial for enzyme inhibition and antiviral activity, can also lead to undesirable effects on cell membranes. This trade-off between efficacy and toxicity is a key consideration in the design of iminosugar-based antiviral agents. The therapeutic index, a ratio of the cytotoxic concentration to the effective concentration, is therefore a crucial parameter. The goal of derivative design is often to maintain or improve antiviral potency while reducing cytotoxicity, thereby increasing the therapeutic index.

| Compound | Virus | IC50/EC50 Value | Enhancement of Antiviral Activity (vs. DNJ) |

|---|---|---|---|

| NN-DNJ | Bovine Viral Diarrhea Virus (BVDV) | 2.5 μM | - |

| NN-DNJ | Dengue Virus (DENV) | - | 246-fold |

The length of the N-alkyl chain also influences the cellular pharmacokinetics of DNJ derivatives, including their uptake, retention, and subcellular localization. While the initial uptake of N-alkylated DNJ analogues into cells can be rapid and not strictly dependent on the chain length, cellular retention is significantly affected nih.govnih.gov. Longer-chain derivatives, such as those with 18 carbons, show greatly increased cellular retention compared to shorter-chain compounds like N-butyl-DNJ and NN-DNJ nih.govnih.gov.

This prolonged retention can lead to sustained inhibition of target enzymes. Both N-butyl- and N-nonyl-DNJ have been shown to inhibit endoplasmic reticulum (ER) glucosidases I and II nih.govnih.govdntb.gov.ua. This inhibition disrupts the normal processing of N-linked oligosaccharides on newly synthesized glycoproteins, a key mechanism of their antiviral action nih.govnih.govdntb.gov.ua. The ability of these compounds to access the ER lumen is crucial for this activity. Interestingly, very long-chain derivatives (e.g., octadecyl-DNJ) may not effectively inhibit ER glucosidases, possibly due to limited access to the ER lumen nih.govnih.govdntb.gov.ua. This suggests an optimal range for the alkyl chain length to ensure both cellular retention and proper subcellular targeting to the ER.

Modifications of the Iminosugar Core (e.g., Chirality, Hydroxyl Group Configuration)

The stereochemistry of the iminosugar core, including the chirality and the configuration of the hydroxyl groups, is fundamental to its biological activity. The specific arrangement of hydroxyl groups in deoxynojirimycin mimics that of D-glucose, allowing it to be recognized by and inhibit glucose-processing enzymes nih.gov.

Alterations to this core structure, such as inverting the stereochemistry at specific carbon atoms, often lead to a reduction or complete loss of inhibitory activity against ER α-glucosidases, which in turn can significantly impact antiviral efficacy nih.gov. For example, inverting the stereochemistry at C4 of N-(n-butyl)- and N-(n-nonyl)-deoxygalactojirimycin (DGJ) resulted in a loss of activity against ceramide-specific glucosyltransferase and non-lysosomal β-glucosidase 2 researchgate.netnih.gov. Similarly, modifying the hydroxyl groups at the C-2, C-3, and C-4 positions generally leads to a loss of α-glucosidase I and II and ceramide glycosyltransferase activities nih.gov.

However, there are exceptions. N-butyl-1-deoxy-galactonojirimycin (migalastat), which has a different stereochemistry from DNJ, is used for the treatment of Fabry disease nih.gov. This highlights that modifications to the iminosugar core can be exploited to alter enzyme selectivity and develop drugs for different therapeutic indications. The C2-hydroxyl of the deoxynojirimycin core has been shown to be important for glucosylceramide synthase inhibition, while the C6-OH group appears to be less critical researchgate.net. Such findings provide valuable insights for designing derivatives with improved selectivity for specific glycoprocessing enzymes.

Introduction of Heteroatoms and Branched Chains

To improve the therapeutic profile of N-alkylated DNJ derivatives, researchers have explored the introduction of heteroatoms (such as oxygen or nitrogen) and branched chains into the N-alkyl substituent. These modifications aim to reduce the cytotoxicity associated with long, linear alkyl chains while maintaining or enhancing antiviral potency nih.gov.

Introducing an oxygen atom into the N-alkyl side chain has been shown to result in an improved toxicity profile nih.gov. This strategy has led to the development of oxygenated N-alkyl DNJ derivatives with significantly improved antiviral potency compared to N-butyl-DNJ nih.gov. Similarly, the introduction of a nitrogen atom to create phenyl-based terminals has shown good enzymatic activities against α-glucosidases nih.gov.

Incorporating branched chains or terminal ring structures is another strategy to reduce toxicity while sustaining antiviral activity compared to analogues with a straight alkyl chain nih.gov. These modifications can influence the flexibility and conformational properties of the side chain, potentially leading to more favorable interactions with the target enzyme or reduced non-specific interactions with cellular membranes.

Molecular Modeling and In Silico Studies of Enzyme-Inhibitor Interactions

Molecular modeling and in silico studies have become invaluable tools for understanding the interactions between DNJ derivatives and their target enzymes at the atomic level. These computational approaches provide insights into the binding modes of inhibitors and can guide the rational design of new, more potent compounds.

Docking studies have been used to investigate the binding of DNJ derivatives to the active site of α-glucosidase nih.govnih.gov. These studies have revealed the importance of various types of interactions, including hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and electrostatic interactions, in determining the inhibitory activity of these compounds nih.gov. For instance, the presence of phenyl rings in the N-substituent can lead to π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, contributing to higher activity nih.gov.

Molecular docking has also been employed to explore the binding of DNJ derivatives to viral glycoproteins, which are key targets for their antiviral activity d-nb.infonih.govdoaj.org. By simulating the interaction between the inhibitor and the viral protein, researchers can identify key binding residues and predict the binding affinity of different derivatives. This information can then be used to design new compounds with optimized interactions and potentially greater antiviral efficacy. For example, in silico methods have been used to screen for small-molecule inhibitors targeting the Nipah virus glycoprotein (B1211001) d-nb.infodoaj.org. These computational approaches, often assisted by machine learning, can accelerate the discovery and optimization of promising antiviral candidates d-nb.infodoaj.org.

Insights into Enzyme Binding Sites (e.g., CGT)

The study of how NN-DNJ and its analogues bind to enzymes provides valuable information for understanding their mechanism of action and for the rational design of new, more selective inhibitors. While NN-DNJ is a derivative of deoxynojirimycin (DNJ), a known inhibitor of enzymes like α-glucosidase, its N-nonyl chain allows for specific interactions within the active sites of target enzymes. mdpi.com

Crystal structure analysis of NN-DNJ in complex with human acid β-glucosidase (GlcCerase or GBA1) offers a clear picture of its binding mode. nih.govproteopedia.org Both NN-DNJ and its shorter-chain analogue, N-butyl-deoxynojirimycin (NB-DNJ), bind at the enzyme's active site. researchgate.net The core imino sugar portion of the molecule establishes several hydrogen bonds with the side chains of active site residues. nih.govproteopedia.org The defining feature, the long alkyl chain, is oriented towards the entrance of the active site, where it engages in significant hydrophobic interactions. nih.govresearchgate.net

The extended nonyl chain of NN-DNJ allows it to interact with additional residues compared to shorter-chain derivatives. proteopedia.org Specifically, in GlcCerase, the nonyl chain interacts with Leu241 and Leu314 of a symmetrically related monomer, an interaction not observed with the butyl chain of NB-DNJ. proteopedia.org This demonstrates that the length of the N-alkyl chain can directly influence how the inhibitor fits into and interacts with the binding pocket, which in turn affects its inhibitory potency.

However, the relationship between chain length and inhibitory activity is not universal across all potential enzyme targets. For instance, studies on aminocyclopentitol analogues of DNJ have shown that while increasing the N-alkyl chain length from butyl to nonyl can dramatically enhance potency against GBA1 and the non-lysosomal β-glucosidase 2 (GBA2), it does not confer inhibitory activity against ceramide-specific glucosyltransferase (CGT). nih.govresearchgate.net In fact, certain N-nonyl aminocyclopentitol derivatives show no inhibition of CGT even at high concentrations, resulting in a high degree of selectivity for GBA2 over CGT. nih.gov This highlights that while the core imino sugar structure is recognized by a family of related enzymes, the N-substituent plays a crucial role in fine-tuning the selectivity profile. Sterically demanding substituents on the nitrogen have been shown to be detrimental to inhibitory activity for both CGT and GBA2. nih.gov

| Compound | Enzyme | Key Interactions | Reference |

|---|---|---|---|

| NN-DNJ | Acid β-glucosidase (GBA1) | Imino sugar forms hydrogen bonds with active site residues. Nonyl chain has hydrophobic interactions and is oriented toward the active site entrance, interacting with Leu241 and Leu314. | nih.gov, proteopedia.org |

| NB-DNJ | Acid β-glucosidase (GBA1) | Imino sugar forms hydrogen bonds with active site residues. Butyl chain has hydrophobic interactions and is oriented toward the active site entrance. | nih.gov, proteopedia.org |

| N-nonyl aminocyclopentitol (analogue) | GBA1 / GBA2 | Potent inhibitor. | nih.gov, researchgate.net |

| N-nonyl aminocyclopentitol (analogue) | CGT | No inhibitory activity observed. | nih.gov |

Prediction of Potential Protein Targets

Identifying the full spectrum of protein targets for a compound like NN-DNJ is essential for understanding its broader biological effects. plos.org Beyond experimentally confirmed targets, computational methods are increasingly used to predict potential interactions on a proteome-wide scale. plos.org These in silico target prediction approaches are foundational to modern drug discovery and chemical biology. mdpi.com

A core hypothesis underlying many prediction methods is that structurally similar ligands tend to bind to structurally similar protein binding sites. plos.org By integrating vast amounts of structural information into networks of interactions, algorithms can predict novel compound-protein interactions. plos.org Such methods can be applied to any compound, including NN-DNJ, to generate a list of putative targets for subsequent experimental validation. mdpi.com

Modern approaches frequently employ machine learning and deep learning, particularly neural networks, to identify complex patterns within large biological and chemical datasets. bioengineer.orgnih.gov These models can learn from the chemical structures of compounds and the molecular characteristics of known protein targets to predict new interactions. bioengineer.org For instance, a deep neural network can be trained on a large dataset of known drug-target affinities. nih.govmdpi.com Once trained, the model can predict the binding affinity of a new compound, like NN-DNJ, to a wide array of proteins whose structures are known or can be reliably modeled. plos.orgnih.gov

The process of target prediction can be structured as a workflow:

Compound Representation : The chemical structure of NN-DNJ is converted into a machine-readable format, such as a molecular fingerprint or a graph structure. nih.gov

Target Database : A large database of protein structures is used. This can include experimentally determined structures from databases like the Protein Data Bank or computationally predicted models. plos.org

Prediction Algorithm : A computational model, such as a neural network or another machine learning algorithm, assesses the likelihood of interaction between the compound and each protein in the database. mdpi.comnih.gov

Scoring and Ranking : Potential targets are scored and ranked based on the predicted binding affinity or probability of interaction. mdpi.com

Consensus and Validation : To increase confidence, multiple independent prediction tools may be used. Targets that are predicted by several different methods are considered high-priority candidates for experimental testing. mdpi.com

These computational strategies enable the large-scale annotation of compound-protein interactions, which can help elucidate a compound's mode of action and anticipate potential off-target effects. plos.org

| Compound Name | Abbreviation |

|---|---|

| N-nonyl-deoxynojirimycin | NN-DNJ |

| N-butyl-deoxynojirimycin | NB-DNJ |

| Deoxynojirimycin | DNJ |

Synthetic Methodologies for Nn Dnj and Its Analogs

Reductive Amination Approaches

Reductive amination is a highly effective and widely employed method for the N-alkylation of deoxynojirimycin. This two-step, one-pot process involves the reaction of the secondary amine of the DNJ core with an aldehyde, such as nonanal, to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product, NN-DNJ.

This method is often preferred over direct N-alkylation due to its high efficiency and cleaner reaction profiles. Research has demonstrated that the reductive amination of partially protected DNJ precursors with various aldehydes, including butanal and octanal (analogs of nonanal), can furnish the desired N-alkylated iminosugars in high yields, typically ranging from 70% to 90%. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule; for instance, NaCNBH₃ is a milder reagent suitable for molecules with reducible groups like alkenes that would not be stable under catalytic hydrogenation conditions. nih.gov

The general reaction scheme involves dissolving DNJ and the corresponding aldehyde in a suitable solvent, followed by the addition of the reducing agent. The reaction conditions are typically mild, making this approach compatible with the sensitive polyhydroxylated structure of the DNJ scaffold.

Direct N-Alkylation Strategies

Direct N-alkylation offers a more straightforward approach to synthesizing NN-DNJ, involving the reaction of the deoxynojirimycin nitrogen atom with an alkylating agent like nonyl bromide or nonyl tosylate. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine, enhancing its nucleophilicity.

However, this method can present challenges. Attempts to selectively N-alkylate DNJ precursors with alkyl bromides (e.g., octyl bromide) using a mild base like sodium carbonate have been reported to fail in providing the desired tertiary amines in pure form. nih.gov Such reactions can be difficult to control, sometimes leading to the formation of quaternary ammonium salts or other side products, resulting in low yields and purification difficulties.

To overcome these limitations, more reactive alkylating agents or different reaction conditions have been explored. For example, the synthesis of DNJ analogs has been successfully achieved by reacting DNJ with tosylates, which are better leaving groups than bromides, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov This strategy provides better yields and cleaner conversion to the desired mono-alkylated product. The choice of base and solvent is crucial for the success of direct alkylation, aiming to maximize the yield of the target compound while minimizing side reactions.

Advanced Synthetic Techniques (e.g., Click Chemistry)

Modern synthetic methodologies, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," have been adapted for the synthesis of complex DNJ analogs. This powerful and highly reliable reaction forms a stable 1,2,3-triazole ring by joining an azide-functionalized molecule with an alkyne-functionalized molecule.

In the context of DNJ synthesis, this strategy involves preparing a DNJ derivative bearing either an azide or a terminal alkyne group. This functionalized DNJ core is then "clicked" with a complementary partner molecule, which can be a simple alkyl chain or a more complex molecular fragment. For instance, N-azidopropyl-deoxynojirimycin can be synthesized and subsequently reacted with various terminal alkynes to create a library of triazole-containing DNJ derivatives. This approach offers high modularity, allowing for the rapid assembly of diverse analogs from a common intermediate.

The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional tolerance of a wide range of functional groups, making it ideal for use with complex molecules like iminosugars. glenresearch.com The synthesis of DNJ derivatives has also been achieved through stereoselective intramolecular Huisgen cycloadditions, where an azide and an alkene within the same molecule react to form the piperidine (B6355638) ring structure. nih.gov

Stereoselective Synthesis Approaches

The specific stereochemistry of the deoxynojirimycin core, with its multiple chiral centers, is crucial for its biological activity. Therefore, stereoselective synthesis is fundamental to producing NN-DNJ and its analogs. Most synthetic routes begin with readily available chiral starting materials, such as carbohydrates, to ensure the correct absolute stereochemistry in the final product.

D-glucose is a common starting material for the synthesis of 1-deoxynojirimycin (B1663644). thieme-connect.com A typical strategy involves the chemical modification of D-glucose to introduce an amino functionality at the C-5 position with an inversion of configuration. Subsequent intramolecular reductive amination, where the newly introduced amine reacts with the latent aldehyde at C-1, forms the desired piperidine ring with the correct stereochemistry. thieme-connect.com Another established route starts from D-glucono-δ-lactone, which is converted into DNJ derivatives through a sequence that can include a stereoselective intramolecular Huisgen reaction. nih.gov In this case, the stereochemical outcome is controlled by minimizing allylic strain in the transition state of the cycloaddition reaction. nih.gov

Other advanced stereoselective methods include the Sharpless asymmetric aminohydroxylation, which can be used to install key stereocenters early in the synthesis. nih.gov For instance, the synthesis of deoxymannojirimycin (an isomer of DNJ) has been achieved using an asymmetric aminohydroxylation of 2-vinylfuran as a key step to establish the initial chirality, followed by further transformations like an aza-Achmatowicz reaction and diastereoselective reductions to build the final iminosugar. nih.gov These methods provide precise control over the three-dimensional structure of the molecule, which is essential for its function as an enzyme inhibitor.

Advanced Research Applications and Future Directions Preclinical

Exploration as Broad-Spectrum Antivirals

N-nonyl-deoxynojirimycin (NN-DNJ) is an iminosugar that has demonstrated potent, broad-spectrum antiviral activity against a wide array of enveloped viruses in preclinical studies. nih.gov Its primary mechanism of action is the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. researchgate.net These enzymes are critical for the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans on nascent polypeptides. nj.gov By inhibiting these glucosidases, NN-DNJ disrupts the folding and processing of viral envelope glycoproteins, leading to the production of non-infectious virions or the degradation of viral components. nj.govmedchemexpress.com

This host-targeted mechanism provides a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals. nih.gov Preclinical research has documented the efficacy of NN-DNJ against members of the Flaviviridae family, including Dengue virus (DENV), Japanese encephalitis virus (JEV), and Bovine viral diarrhea virus (BVDV), which serves as a surrogate model for Hepatitis C virus (HCV). medchemexpress.comnih.gov Studies have shown that NN-DNJ can reduce the secretion of infectious DENV and JEV particles from infected cells. nih.gov Furthermore, its activity has been observed against Hepatitis B virus (HBV) and influenza viruses. nih.govresearchgate.net The nine-carbon alkyl chain of NN-DNJ significantly enhances its antiviral potency compared to its shorter-chain analog, N-butyl-deoxynojirimycin (NB-DNJ). researchgate.net

Table 1: Preclinical Antiviral Activity of NN-DNJ Against Various Viruses

| Virus | Virus Family | Observed Effect in Preclinical Models | Reference |

|---|---|---|---|

| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | Inhibits formation and secretion of infectious virus; IC50 of 2.5 μM in MDBK cells. | |

| Dengue Virus (DENV) | Flaviviridae | Reduces secretion of viral glycoproteins (E and NS1) and production of infectious virions. | nih.gov |

| Japanese Encephalitis Virus (JEV) | Flaviviridae | Inhibits viral replication and reduces secretion of viral glycoproteins. | nih.gov |

| West Nile Virus (WNV) | Flaviviridae | Demonstrates anti-WNV activity with an IC50 of 4 µM in BHK cells. | |

| Hepatitis B Virus (HBV) | Hepadnaviridae | Inhibits viral replication through mechanisms including interference with viroporin function. | nih.gov |

| Influenza Virus | Orthomyxoviridae | Shows activity against influenza A and B strains. |

Potential for Combination Therapies (Preclinical Context)

The use of combination antiviral therapies is a cornerstone of modern infectious disease treatment, offering advantages such as increased efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. In a preclinical context, NN-DNJ is a promising candidate for combination regimens due to its host-targeting mechanism. nih.gov By inhibiting host α-glucosidases, it acts on a cellular pathway rather than a specific viral protein. nj.gov This approach is fundamentally different from that of most direct-acting antivirals (DAAs), which target viral enzymes like polymerases or proteases.

Theoretically, combining NN-DNJ with a DAA could create a powerful synergistic effect. The DAA would directly impair viral replication, while NN-DNJ would ensure that any new viral particles that are produced are improperly folded and non-infectious. This dual-pronged attack on different stages of the viral life cycle could lead to more profound and rapid viral suppression. Furthermore, because NN-DNJ targets a host process, the genetic barrier to resistance is expected to be significantly higher than for DAAs, making it an ideal partner drug to protect against the emergence of resistant viral strains. nih.gov While specific preclinical studies detailing combinations of NN-DNJ with other named antivirals are limited, the strategic principle of pairing a host-targeting agent with a DAA is well-established and represents a key future direction for research.

Development of More Selective and Potent Analogs

While NN-DNJ is a potent antiviral, research has also focused on synthesizing and evaluating new analogs to improve efficacy, selectivity, and reduce potential cytotoxicity. nih.gov The N-alkylation of the deoxynojirimycin (DNJ) core is a key strategy, with modifications to the side chain's length, composition, and terminal substituents dramatically influencing biological activity. nih.gov

Several next-generation DNJ derivatives have shown superior preclinical profiles compared to NN-DNJ. For instance, analogs incorporating an oxygenated side chain or terminally restricted ring structures have been developed. researchgate.net A family of imino sugars with a hydroxylated cyclohexyl side chain, such as OSL-95II, and related compounds like PBDNJ0801, PBDNJ0803, and PBDNJ0804, have demonstrated potent anti-DENV activity at submicromolar concentrations with significantly higher selectivity indices than NN-DNJ. researchgate.net Another area of exploration involves altering the core sugar mimic itself. Aminocyclopentitol analogs of DNJ have been synthesized, with the N-nonyl aminocyclopentitol derivative showing potent inhibition of host glucosidases GBA1 and GBA2, highlighting that scaffolds other than the piperidine (B6355638) ring of DNJ hold promise for developing more selective inhibitors.

Table 2: Comparison of Preclinical Antiviral Activity of NN-DNJ and Selected Analogs

| Compound | Structural Modification | Key Preclinical Finding | Reference |

|---|---|---|---|

| NN-DNJ | N-nonyl chain on DNJ core | Prototypical broad-spectrum antiviral; EC50 in low micromolar range for many viruses. | researchgate.net |

| OSL-95II | Hydroxylated cyclohexyl side chain | Similar antiviral efficacy to NN-DNJ but with significantly less toxicity. | researchgate.net |

| PBDNJ0803 / PBDNJ0804 | Oxygenated side chain with terminal ring | Potently inhibit DENV with submicromolar EC90 values and selectivity indices >800. | researchgate.net |

| N-(n-nonyl)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Aminocyclopentitol core with N-nonyl chain | Potent inhibitor of GBA1 (Ki <<14 nM) and GBA2 (Ki = 43 nM) with high selectivity over glucosylceramide transferase. | |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-DNJ | N-hexyl chain with a terminal photoaffinity group | Highly potent inhibitor of α-glucosidase I (IC50 = 17 nM) in vitro. |

Investigating Novel Biological Targets Beyond Glycosidases and Glucosylceramide Synthase

Emerging preclinical evidence suggests that the antiviral activity of NN-DNJ and its analogs may not be exclusively due to the inhibition of α-glucosidases or glucosylceramide synthase. nih.gov Inconsistencies between the level of glucosidase inhibition and antiviral potency for some long-alkyl-chain derivatives have prompted the search for alternative mechanisms of action. nih.govresearchgate.net

One of the most significant findings is the ability of NN-DNJ to interact directly with viral proteins. Research on Hepatitis B virus (HBV) has shown that NN-DNJ can inhibit the function of the HBx viroporin. nih.gov This interaction disrupts HBx-induced mitochondrial depolarization, a process that facilitates viral production. This finding points to a direct antiviral mechanism that is independent of glycoprotein (B1211001) processing. nih.gov Further supporting the existence of alternate targets, the galactose analog N-nonyl-deoxygalactonojirimycin (NN-DGJ), which does not inhibit ER α-glucosidases, still demonstrates an anti-BVDV effect comparable to that of NN-DNJ. researchgate.netmedchemexpress.com This strongly indicates that for certain viruses, long-alkyl-chain iminosugars can engage antiviral targets other than the canonical glucosidases.

Impact on Cellular Homeostasis Beyond Primary Targets (e.g., Mitochondrial Function, Autophagy, mTORC1 Pathway)

The effects of NN-DNJ extend beyond its immediate enzymatic targets, influencing broader pathways of cellular homeostasis, which are areas of active preclinical investigation.

Mitochondrial Function: As noted previously, NN-DNJ has been shown to directly impact mitochondrial function in the context of HBV infection by preventing the mitochondrial depolarization induced by the viral HBx protein. nih.gov Mitochondria are central hubs for cellular energy metabolism and signaling, and their functional integrity is crucial for normal cell processes. The ability of NN-DNJ to modulate mitochondrial activity, particularly under the stress of a viral infection, represents a significant aspect of its biological activity that is distinct from its role as a glucosidase inhibitor.

Autophagy: Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. While direct studies on NN-DNJ and autophagy are not extensively documented, a mechanistic link can be inferred. The primary action of NN-DNJ—inhibition of α-glucosidases—causes the accumulation of misfolded glycoproteins in the ER, a condition known as ER stress. ER stress is a well-established trigger for the unfolded protein response (UPR) and the induction of autophagy as a protective mechanism to clear aggregated proteins and alleviate the stress. Therefore, it is plausible that the therapeutic effects of NN-DNJ are, in part, mediated by its indirect modulation of the autophagic pathway.

Q & A

Q. What is the mechanism of NN-DNJ in enhancing β-glucosidase activity in lysosomal storage disorder models?

NN-DNJ acts as a pharmacological chaperone by stabilizing mutant β-glucosidase enzymes, facilitating proper folding and trafficking to lysosomes. Mechanistically, it competes with substrates for binding to the active site, with enantiomeric forms (e.g., ent-2) showing distinct binding modes. For example, ent-2 maintains hydrogen bonding with TRP179 and ASP127, while NN-DNJ’s heterocyclic moiety interacts with GLU340 and GLU235, leading to non-competitive inhibition . Researchers should validate mechanisms using:

- Enzyme kinetics assays (e.g., Michaelis-Menten analysis).

- Molecular docking simulations to map binding interactions.

- Cellular models (e.g., patient-derived fibroblasts with N370S or L444P mutations).

Q. Which experimental models are appropriate for studying NN-DNJ's pharmacological effects?

Q. What standardized assays are used to quantify NN-DNJ's effects on β-glucosidase activity?

- Fluorometric assays : Use 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to measure enzyme activity in cell lysates .

- Western blotting : Track enzyme maturation and lysosomal localization.

- Thermal shift assays : Evaluate stabilization of mutant β-glucosidase by NN-DNJ.

- Dose-response curves : Determine IC₅₀ values and optimal chaperone concentrations.

Advanced Research Questions

Q. How can researchers optimize NN-DNJ's chaperone activity while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Modify alkyl chain length (e.g., Nonyl vs. shorter chains) to balance hydrophobicity and binding affinity .

- Co-treatment strategies : Combine NN-DNJ with allosteric modulators to enhance mutant-specific rescue.

- High-throughput screening : Identify synergistic compounds using libraries targeting lysosomal pathways.

- Toxicology profiling : Assess off-target inhibition of glycosidases (e.g., α-glucosidase) via enzymatic panels.

Q. What methodologies address contradictory data on NN-DNJ's efficacy across β-glucosidase mutants?

Contradictions (e.g., strong N370S vs. weak L444P rescue) arise from mutation-specific structural destabilization. To resolve discrepancies:

Replicate studies using isogenic cell lines to control for genetic background .

Apply cryo-EM or X-ray crystallography to compare NN-DNJ-bound mutant enzyme structures.

Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in mutant responsiveness.

Functional assays : Test NN-DNJ under varying pH/temperature conditions to mimic lysosomal environments.

Q. How does NN-DNJ's stereochemistry influence its binding affinity and therapeutic potential?

Enantiomers like ent-2 exhibit divergent binding modes:

- ent-2 maintains competitive inhibition via TRP179/ASP127 interactions.

- NN-DNJ adopts an orthogonal orientation, losing key hydrogen bonds but gaining GLU340 interactions .

Researchers should: - Synthesize and test enantiopure analogs.

- Use molecular dynamics simulations to predict binding stability.

- Correlate in silico data with cellular rescue efficacy.

Q. What strategies improve data reproducibility in NN-DNJ studies?

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

- Pre-registration : Document experimental protocols (e.g., incubation times, assay conditions) before data collection.

- Collaborative validation : Share reagents (e.g., mutant cell lines) via biobanks to reduce variability .

Q. How can NN-DNJ's therapeutic window be expanded for clinical translation?

- Pharmacokinetic modeling : Optimize dosing schedules to sustain chaperone activity without saturation.

- Nanoparticle delivery : Enhance BBB penetration using lipid-based carriers.

- Biomarker development : Monitor efficacy via glucosylceramide (GL-1) levels in patient plasma.

Methodological Considerations

- Ethical compliance : Adhere to GDPR and institutional review boards when handling patient-derived data .

- Data visualization : Use tools like GraphPad Prism for dose-response curves and heatmaps of mutant rescue efficacy.

- Peer review transparency : Disclose conflicts of interest and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.